4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile
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Overview
Description
4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with cyanogen bromide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of heterogeneous catalysts, such as Amberlyst-70, can also be employed to facilitate the reaction and simplify the workup process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism by which 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include modulation of signaling cascades that regulate cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
- 1,3-Dimethyl-5-methoxypyrazole
- 5-Amino-1,3-dimethylpyrazole
- 1,3,5-Trisubstituted pyrazoles
Comparison: 4-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carbonitrile is unique due to its hydroxyl and carbonitrile functional groups, which confer distinct reactivity and biological activity.
Properties
Molecular Formula |
C6H7N3O |
---|---|
Molecular Weight |
137.14 g/mol |
IUPAC Name |
4-hydroxy-1,5-dimethylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-4-6(10)5(3-7)8-9(4)2/h10H,1-2H3 |
InChI Key |
QAQWRHLFEUNWKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C#N)O |
Origin of Product |
United States |
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